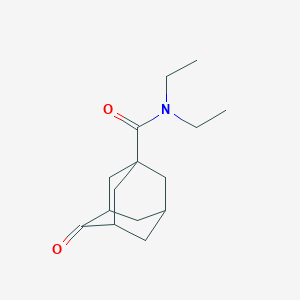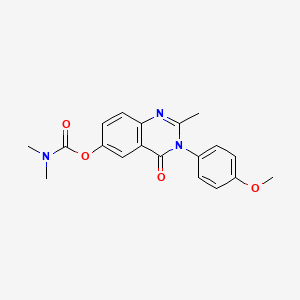
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a pyrazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS). This compound has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of this compound on the immune system and its potential use in treating autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in cancer therapy.
Méthodes De Synthèse
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through different methods, including the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of the resulting compound with 1-(2-bromoethyl)pyridinium bromide to produce 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-4-carboxamide. The final compound, this compound, is obtained through the reaction of the intermediate compound with diphenylamine.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-32-23-15-13-20(14-16-23)25-24(19-29(28-25)18-8-17-27)26(31)30(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-16,19H,8,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHBWODDNFCVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)
![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)


![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5013432.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)